molecular formula C15H13N3O4S3 B14960128 4-[(phenylsulfonyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

4-[(phenylsulfonyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B14960128
M. Wt: 395.5 g/mol
InChI Key: GJBQYJGIDGHANX-UHFFFAOYSA-N
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Description

4-BENZENESULFONAMIDO-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features both sulfonamide and thiazole functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the thiazole ring and sulfonamide groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZENESULFONAMIDO-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of 4-aminobenzenesulfonamide with 2-chlorothiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of intermediates and the final product. Techniques such as recrystallization, column chromatography, and distillation are commonly employed to achieve high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BENZENESULFONAMIDO-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide and thiazole groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

4-BENZENESULFONAMIDO-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties. It is also studied for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-BENZENESULFONAMIDO-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. The thiazole ring may also contribute to the binding affinity and specificity of the compound. These interactions can disrupt key biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: Another sulfonamide compound with a thiazole ring, known for its antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

    Thiazole-based Compounds: Various thiazole derivatives with diverse biological activities, such as antitumor and antiviral agents.

Uniqueness

4-BENZENESULFONAMIDO-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity. The combination of sulfonamide and thiazole moieties allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13N3O4S3

Molecular Weight

395.5 g/mol

IUPAC Name

4-(benzenesulfonamido)-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H13N3O4S3/c19-24(20,13-4-2-1-3-5-13)17-12-6-8-14(9-7-12)25(21,22)18-15-16-10-11-23-15/h1-11,17H,(H,16,18)

InChI Key

GJBQYJGIDGHANX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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